molecular formula C16H18N4O3 B2751991 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097890-64-5

4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No. B2751991
CAS RN: 2097890-64-5
M. Wt: 314.345
InChI Key: AEOQYXUSNAXTSS-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Pyrrolidine derivatives generally have interesting physicochemical properties that make them useful in drug design .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds similar to 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine have been explored for their potential in synthesizing new derivatives with antibacterial properties. For instance, Bogdanowicz et al. (2013) studied the synthesis of new cyanopyridine derivatives showing significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Supramolecular Chemistry

Aakeröy et al. (2007) conducted a study focusing on the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. They synthesized a series of compounds, including 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine and 4-(2-amino-4-methylpyrimidin-6-yl)pyridine, using palladium-catalyzed cross-coupling reactions (Aakeröy et al., 2007).

Potential Pharmaceutical Applications

Compounds structurally related to this compound have shown promise in pharmaceutical research. For example, Holt and Caignan (2000) investigated derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L type voltage gated channels (Holt & Caignan, 2000).

Preparation of Agrochemicals or Medicinal Compounds

Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of agrochemicals or medicinal compounds. They utilized N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues in their synthesis (Ghelfi et al., 2003).

Pyrimidine Reactions

Brown and Lee (1970) investigated the thermal rearrangement of methoxypyrimidines, providing insights into the chemical behavior of compounds structurally related to this compound (Brown & Lee, 1970).

Future Directions

Pyrrolidine derivatives are of great interest in medicinal chemistry, and there is ongoing research into their potential applications . Future work could involve further exploration of the biological activity of this specific compound and its potential uses.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-17-8-5-14(19-11)23-12-6-9-20(10-12)16(21)13-4-3-7-18-15(13)22-2/h3-5,7-8,12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOQYXUSNAXTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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